molecular formula C18H28N2O B14199214 1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine CAS No. 917903-00-5

1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine

Cat. No.: B14199214
CAS No.: 917903-00-5
M. Wt: 288.4 g/mol
InChI Key: VUVKRASYSSLGOX-UHFFFAOYSA-N
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Description

1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine is a complex organic compound that features both pyrrolidine and piperidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug design due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their functionalization and coupling. One common method includes:

    Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Formation of Piperidine Ring: Similarly, the piperidine ring can be synthesized through cyclization reactions.

    Coupling Reaction: The final step involves coupling the pyrrolidine and piperidine rings through a propyl linker, often using reagents like sodium hydride (NaH) and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Often carried out in anhydrous conditions to prevent side reactions.

    Substitution: Conditions vary depending on the nature of the substituent and the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.

    Piperidine Derivatives: Compounds such as piperidin-4-one and piperidin-3-ol are structurally related and exhibit similar chemical properties.

Uniqueness

1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine is unique due to its combined pyrrolidine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

CAS No.

917903-00-5

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

1-[3-(3-pyrrolidin-2-ylphenoxy)propyl]piperidine

InChI

InChI=1S/C18H28N2O/c1-2-11-20(12-3-1)13-6-14-21-17-8-4-7-16(15-17)18-9-5-10-19-18/h4,7-8,15,18-19H,1-3,5-6,9-14H2

InChI Key

VUVKRASYSSLGOX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC(=C2)C3CCCN3

Origin of Product

United States

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